molecular formula C13H20ClNO B2911697 (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride CAS No. 2155840-88-1

(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride

Cat. No. B2911697
CAS RN: 2155840-88-1
M. Wt: 241.76
InChI Key: IZDFXCLVMUUJSE-LOCPCMAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride, also known as Tapentadol hydrochloride, is a centrally acting analgesic drug that is used for the treatment of moderate to severe pain. It was first approved by the US Food and Drug Administration (FDA) in 2008 and is currently marketed under the brand name Nucynta. Tapentadol hydrochloride is a synthetic compound that is chemically related to both opioids and tramadol. It acts on the mu-opioid receptor and inhibits the reuptake of norepinephrine, which helps to alleviate pain.

Mechanism of Action

(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride acts on both the mu-opioid receptor and the noradrenaline reuptake transporter. It has a dual mechanism of action, which allows it to provide effective pain relief with fewer side effects than traditional opioids. By activating the mu-opioid receptor, (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride inhibits the transmission of pain signals in the spinal cord and brain. It also inhibits the reuptake of norepinephrine, which helps to modulate pain perception.
Biochemical and Physiological Effects:
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has several biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the transmission of pain signals. It also increases the release of dopamine, which is involved in the reward pathway and can help to alleviate the emotional component of pain. (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has been found to have a lower incidence of gastrointestinal side effects compared to traditional opioids, which is likely due to its dual mechanism of action.

Advantages and Limitations for Lab Experiments

(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its analgesic properties. It has also been found to have a low potential for abuse and addiction compared to traditional opioids. However, (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride may not be suitable for all types of pain, and its use may be limited by its cost and availability.

Future Directions

There are several future directions for research on (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride. One area of interest is the development of new formulations that can provide sustained pain relief with fewer side effects. Another area of interest is the investigation of the potential for (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride to be used in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride and to identify any potential long-term side effects.

Synthesis Methods

The synthesis of (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride involves several steps. The first step is the preparation of 2-methylphenol, which is then converted to 2-methylphenyl ether. The ether is then reacted with cyclohexanone to produce the intermediate, 2-(2-methylphenoxy)cyclohexanone. This intermediate is then reduced with sodium borohydride to produce (1R,2R)-2-(2-methylphenoxy)cyclohexan-1-ol. The final step involves the reaction of the alcohol with hydrochloric acid to form the hydrochloride salt of (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride.

Scientific Research Applications

(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has been extensively studied for its analgesic properties. It has been shown to be effective in the management of acute and chronic pain, including neuropathic pain. Several clinical trials have demonstrated the efficacy of (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride in reducing pain intensity and improving patient function. In addition to its analgesic properties, (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has also been found to have a low potential for abuse and addiction compared to traditional opioids.

properties

IUPAC Name

(1R,2R)-2-(2-methylphenoxy)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14;/h2,4,6,8,11,13H,3,5,7,9,14H2,1H3;1H/t11-,13-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDFXCLVMUUJSE-LOCPCMAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CCCCC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@@H]2CCCC[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride

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